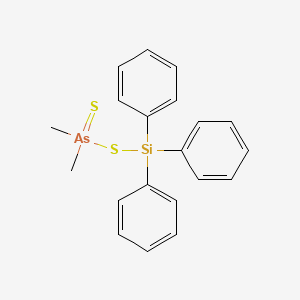

Triphenylsilyl dimethylarsinodithioate

Description

Triphenylsilyl dimethylarsinodithioate is an organometallic compound featuring a triphenylsilyl group bonded to a dimethylarsinodithioate moiety. The triphenylsilyl group (C₆H₅)₃Si— is known for its steric bulk and electron-withdrawing properties, which influence reactivity and stability. The dimethylarsinodithioate group (As(S)₂(CH₃)₂) introduces arsenic-sulfur bonding, likely conferring unique redox or catalytic behavior. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving silyl halides and arsenic-containing nucleophiles .

Properties

CAS No. |

89901-32-6 |

|---|---|

Molecular Formula |

C20H21AsS2Si |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

dimethyl-sulfanylidene-triphenylsilylsulfanyl-λ5-arsane |

InChI |

InChI=1S/C20H21AsS2Si/c1-21(2,22)23-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |

InChI Key |

LZGRYDKMQBCHSD-UHFFFAOYSA-N |

Canonical SMILES |

C[As](=S)(C)S[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylsilyl dimethylarsinodithioate typically involves the reaction of triphenylsilyl chloride with dimethylarsinodithioate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds and to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent control of environmental factors to ensure safety and compliance with regulations.

Chemical Reactions Analysis

Types of Reactions

Triphenylsilyl dimethylarsinodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler arsenic-containing compounds.

Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenylsilyl oxide derivatives, while reduction could produce simpler arsenic compounds .

Scientific Research Applications

Triphenylsilyl dimethylarsinodithioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.

Industry: It is used in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of triphenylsilyl dimethylarsinodithioate involves its interaction with molecular targets through its silyl and arsenic moieties. The compound can form stable complexes with various substrates, facilitating reactions such as silylation and arsenic-based transformations. These interactions are crucial for its effectiveness in organic synthesis and other applications .

Comparison with Similar Compounds

Tpseoc-Reagents (Triphenylsilyl Ethoxycarbonyl Derivatives)

Examples :

- 2-(Triphenylsilyl)ethyl chloroformate (5)

- N-tert-Butoxycarbonyl-1-[2-(triphenylsilyl)ethoxycarbonyl]-L-tryptophan methyl ester (29)

Key Differences :

- Functional Groups: Tpseoc-reagents feature ethoxycarbonyl (-OCO₂R) groups, whereas Triphenylsilyl dimethylarsinodithioate contains arsenic-sulfur bonds. The latter is expected to exhibit higher polarity and redox activity due to arsenic’s electronegativity and sulfur’s nucleophilicity.

- Synthesis : Tpseoc derivatives are synthesized via hydroboration-oxidation of triphenylvinylsilane followed by functionalization with chloroformates or imidazole carbamates . In contrast, arsenic-containing analogs would require arsenic precursors (e.g., dimethylarsinic acid) and thiolating agents.

- Applications : Tpseoc-reagents are used in peptide synthesis as protective groups due to their stability under acidic conditions . Arsenic-sulfur compounds may find use in catalysis or materials science, though toxicity limits biomedical applications.

Table 1: Comparative Data for Tpseoc-Reagents

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Reference |

|---|---|---|---|---|

| 2-(Triphenylsilyl)ethanol | C₂₀H₂₂OSi | 306.47 | Intermediate for Tpseoc | |

| Compound 29 | C₃₈H₄₄N₂O₅Si | 660.94 | Peptide protection |

Bis(triphenylsilyl) Aromatic Derivatives

Examples :

- (R)-3,3′-Bis(triphenylsilyl)-1,1′-bi-2-naphthol (C₅₆H₄₂O₂Si₂, MW 803.09)

- (S)-3,3′-Bis(triphenylsilyl)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-bi-2,2′-naphthol (C₅₆H₅₀O₂Si₂, MW 811.16)

Key Differences :

- Symmetry and Steric Effects: Bis(triphenylsilyl) compounds exhibit axial chirality and are used as chiral ligands in asymmetric catalysis .

- Thermal Stability : Silylated naphthols have high thermal stability (melting points >200°C inferred from catalog data), while arsenic-sulfur bonds may decompose at lower temperatures due to weaker As-S bonds.

Table 2: Bis(triphenylsilyl) Compounds in Catalysis

Triphenylsilyl Chloride Derivatives

Example : Triphenylsilyl chloride (CAS 76-86-8)

- Applications : A key intermediate for synthesizing silyl ethers and esters. Market data indicates its use in pharmaceuticals and agrochemicals .

- Contrast with Target Compound: Unlike this compound, Triphenylsilyl chloride is highly reactive toward nucleophiles (e.g., alcohols, amines) but lacks the arsenic-sulfur moiety, limiting its utility in heavy-metal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.